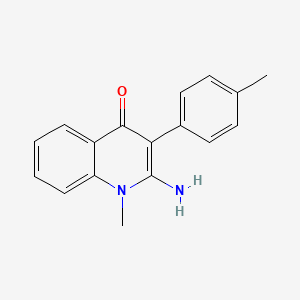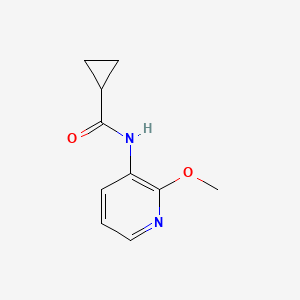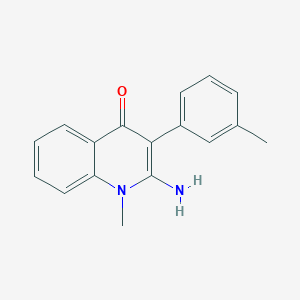
2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one, also known as AMMQ, is a heterocyclic compound with a quinoline core structure. It has gained significant attention in recent years due to its potential applications in various scientific fields.
Wirkmechanismus
The mechanism of action of 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one is not fully understood. However, it has been reported to interact with various biological targets, including enzymes, receptors, and DNA. It has been suggested that 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one exerts its biological activities by inhibiting the activity of enzymes involved in various cellular processes, such as DNA replication, transcription, and translation. It also interacts with receptors involved in signal transduction pathways, leading to the modulation of various cellular functions.
Biochemical and Physiological Effects:
2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one has been reported to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and disrupting cell cycle progression. It has also been reported to possess antiviral activity by inhibiting the replication of viral DNA and RNA. In addition, 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one has been shown to possess antimicrobial activity against various bacteria and fungi. It has also been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one possesses several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It can be easily synthesized using various methods, making it readily available for research purposes. However, it also possesses several limitations, including its poor solubility, instability, and tendency to form aggregates. These limitations can affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one has great potential for future research in various scientific fields. Some of the future directions for 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one research include the development of novel drugs targeting various diseases, the synthesis of new chemical entities with improved biological activities, and the elucidation of its mechanism of action. In addition, the development of new synthetic methods for 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one and the optimization of its pharmacokinetic and pharmacodynamic properties are also important areas for future research.
Synthesemethoden
2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one can be synthesized through various methods, including the Pictet-Spengler reaction, Friedlander reaction, and the Skraup reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone to form a cyclic imine, which is then reduced to 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one. The Friedlander reaction involves the condensation of an aromatic aldehyde with an amine to form a quinoline derivative, which is then reduced to 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one. The Skraup reaction involves the condensation of an aniline with a ketone or aldehyde in the presence of a strong acid catalyst to form a quinoline derivative, which is then reduced to 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one.
Wissenschaftliche Forschungsanwendungen
2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and organic synthesis. It has been reported to possess a wide range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. In medicinal chemistry, 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one has been used as a lead compound for the development of novel drugs targeting various diseases. In drug discovery, 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one has been used as a scaffold for the synthesis of new chemical entities with improved biological activities. In organic synthesis, 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one has been used as a building block for the synthesis of complex molecules.
Eigenschaften
IUPAC Name |
2-amino-1-methyl-3-(4-methylphenyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-11-7-9-12(10-8-11)15-16(20)13-5-3-4-6-14(13)19(2)17(15)18/h3-10H,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZOJASDPJODSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N(C3=CC=CC=C3C2=O)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-methyl-1,3-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7518592.png)
![N-(3,4-difluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518598.png)
![6-{[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]sulfonyl}quinolin-2(1H)-one](/img/structure/B7518603.png)
![N-(2-bromo-4-methylphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518611.png)
![N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518612.png)
![3-[1-(2-Methoxybenzoyl)pyrrolidin-2-yl]-5-methylisoxazole](/img/structure/B7518615.png)


![4-({[4-(2-Methoxyphenyl)piperazin-1-yl]acetyl}amino)benzamide](/img/structure/B7518651.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B7518653.png)
![2-[4-(3-Methoxyphenyl)piperazin-1-yl]propanoic acid](/img/structure/B7518657.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B7518668.png)

![1-[2-[2-(2,6-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine](/img/structure/B7518687.png)